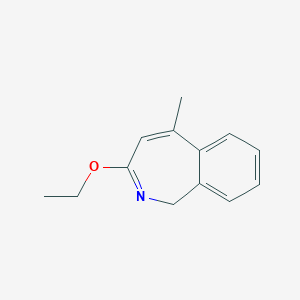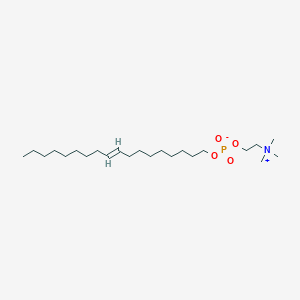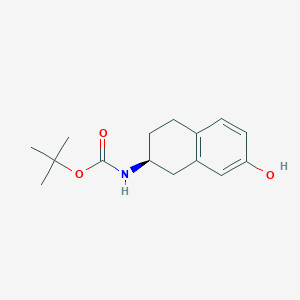
3-Ethoxy-5-methyl-1H-2-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5-methyl-1H-2-benzazepine, also known as EMBA, is a chemical compound that belongs to the benzazepine family. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. EMBA has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-5-methyl-1H-2-benzazepine has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry. In pharmacology, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antipsychotic and antidepressant properties. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. In neurochemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been studied for its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In medicinal chemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been explored as a potential lead compound for the development of new drugs for the treatment of psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine is not fully understood. However, it has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. By activating the serotonin 5-HT1A receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion.
Biochemische Und Physiologische Effekte
3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. 3-Ethoxy-5-methyl-1H-2-benzazepine has also been shown to increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion. In addition, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Ethoxy-5-methyl-1H-2-benzazepine in lab experiments is its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the neurochemical basis of psychiatric disorders. Another advantage of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its relatively low toxicity compared to other drugs used in psychiatric research. However, one of the limitations of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 3-Ethoxy-5-methyl-1H-2-benzazepine. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its potential as a neuroprotective agent for the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 3-Ethoxy-5-methyl-1H-2-benzazepine involves the condensation of 3-ethoxy-4-methylbenzaldehyde with 2-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 3-Ethoxy-5-methyl-1H-2-benzazepine.
Eigenschaften
CAS-Nummer |
143265-98-9 |
|---|---|
Produktname |
3-Ethoxy-5-methyl-1H-2-benzazepine |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
3-ethoxy-5-methyl-1H-2-benzazepine |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-10(2)12-7-5-4-6-11(12)9-14-13/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
RXYFFPWMWUKKMD-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC2=CC=CC=C2C(=C1)C |
Kanonische SMILES |
CCOC1=NCC2=CC=CC=C2C(=C1)C |
Synonyme |
1H-2-Benzazepine,3-ethoxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)











![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
